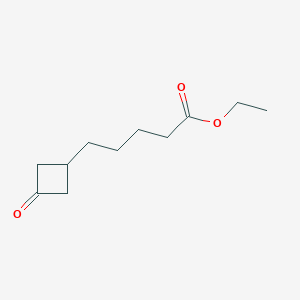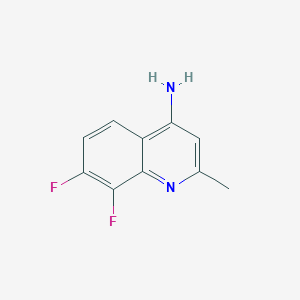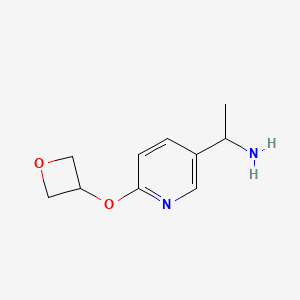
(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a unique structure that includes an amino group, an isopropyl group, and a hydroxyl group attached to an indane backbone. Its stereochemistry is defined by the (1R,2S) configuration, which contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using chiral catalysts or reagents. For example, the reduction of a ketone intermediate with a chiral borane reagent can yield the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process may include steps such as hydrogenation, reduction, and purification to ensure high enantiomeric purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted indane derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse applications.
科学研究应用
(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid
- (1R,2S)-2-Phenylcyclopropanaminium
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Uniqueness
Compared to similar compounds, (1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol stands out due to its unique indane backbone and the presence of both an amino and hydroxyl group. This structural combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
(1R,2S)-1-amino-7-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)9-5-3-4-8-6-10(14)12(13)11(8)9/h3-5,7,10,12,14H,6,13H2,1-2H3/t10-,12-/m0/s1 |
InChI 键 |
LFJCMAIRHIWPTC-JQWIXIFHSA-N |
手性 SMILES |
CC(C)C1=CC=CC2=C1[C@H]([C@H](C2)O)N |
规范 SMILES |
CC(C)C1=CC=CC2=C1C(C(C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)







![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)




